Thymosin beta(10)arginine
Overview
Description
Thymosin beta 10 (TB10) is one of the common members among beta-thymosins . It is reported to play a role in anti-angiogenesis and inhibition of cell migration during the tumorigenesis or metastasis of some certain cancers . It is widely detected in many tissues and mainly localized in cytoplasm .
Synthesis Analysis
The coding sequence of TB10 was optimized based on the codon preference of Escherichia coli and cloned to pET28a (+) by chemical synthesis and molecular cloning methods . The recombinant protein was highly expressed employing E. coli expressing system and purified by a simple step of Ni 2+ affinity chromatography .Molecular Structure Analysis
Thymosin beta(10)arginine is an intrinsically unstructured protein, i.e., it lacks a stable fold when free in aqueous solution . The structure, mostly alpha helix, was artificially stabilized by an organic solvent . The results showed that human TMSB10 was more stable in molecular structure than deer TMSB10 .Chemical Reactions Analysis
High TMSB10 expression significantly correlated with clinicopathological features, poor prognosis, and distant metastases in patients with breast cancer . Overexpression of TMSB10 promotes, while silencing of TMSB10 inhibits, proliferation, invasion, and migration of breast cancer cells .Physical and Chemical Properties Analysis
The β-thymosins are highly conserved acidic peptides with a molecular weight of around 5 kDa . TB10 shares higher than 75% structural similarity to TB4 .Mechanism of Action
Safety and Hazards
Thymosin beta 10 (TMSB10) has been demonstrated to be overexpressed and function as an oncogene in most types of human cancer including hepatocellular carcinoma (HCC) . High TMSB10 expression was significantly associated with worse overall survival, disease-specific survival, and progression-free survival in glioma patients .
Future Directions
TMSB10 is abnormally expressed in tumor tissues, which may be related to the infiltration of immune cells in the tumor microenvironment . Clinically, TMSB10 is not only an effective prognostic factor for predicting the clinical treatment outcome of cancer patients, but also a promising biomarker for predicting the effect of tumor immune checkpoint inhibitors (ICIs) and chemotherapy in some cancers .
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H341N53O75S/c1-21-100(8)157(249-181(308)120(59-68-147(272)273)221-146(271)94-217-168(295)129(75-86-334-20)233-188(315)136(93-156(290)291)244-193(320)141-55-43-84-257(141)203(330)130(54-34-42-83-213)238-189(316)134(91-154(286)287)239-165(292)103(11)218-111(19)267)195(322)220-105(13)167(294)246-138(95-259)192(319)241-132(89-112-45-25-24-26-46-112)186(313)243-135(92-155(288)289)187(314)226-113(47-27-35-76-206)169(296)219-104(12)166(293)222-114(48-28-36-77-207)172(299)240-131(87-98(4)5)185(312)227-115(49-29-37-78-208)170(297)225-119(53-33-41-82-212)180(307)252-160(106(14)262)199(326)237-128(65-74-153(284)285)184(311)253-161(107(15)263)198(325)236-122(58-67-144(215)269)176(303)230-124(61-70-149(276)277)177(304)223-116(50-30-38-79-209)173(300)242-133(90-145(216)270)190(317)255-162(108(16)264)201(328)245-137(88-99(6)7)204(331)258-85-44-56-142(258)194(321)256-163(109(17)265)200(327)234-118(52-32-40-81-211)171(298)231-127(64-73-152(282)283)183(310)254-164(110(18)266)202(329)251-159(102(10)23-3)196(323)235-125(62-71-150(278)279)179(306)228-121(57-66-143(214)268)175(302)229-123(60-69-148(274)275)178(305)224-117(51-31-39-80-210)174(301)247-139(96-260)191(318)232-126(63-72-151(280)281)182(309)250-158(101(9)22-2)197(324)248-140(97-261)205(332)333/h24-26,45-46,98-110,113-142,157-164,259-266H,21-23,27-44,47-97,206-213H2,1-20H3,(H2,214,268)(H2,215,269)(H2,216,270)(H,217,295)(H,218,267)(H,219,296)(H,220,322)(H,221,271)(H,222,293)(H,223,304)(H,224,305)(H,225,297)(H,226,314)(H,227,312)(H,228,306)(H,229,302)(H,230,303)(H,231,298)(H,232,318)(H,233,315)(H,234,327)(H,235,323)(H,236,325)(H,237,326)(H,238,316)(H,239,292)(H,240,299)(H,241,319)(H,242,300)(H,243,313)(H,244,320)(H,245,328)(H,246,294)(H,247,301)(H,248,324)(H,249,308)(H,250,309)(H,251,329)(H,252,307)(H,253,311)(H,254,310)(H,255,317)(H,256,321)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,332,333)/t100-,101-,102-,103-,104-,105-,106+,107+,108+,109+,110+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-,163-,164-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGGXIKDZJGHEA-NQRPSHEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C205H341N53O75S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236864 | |
Record name | Thymosin beta(10)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4780 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88160-82-1 | |
Record name | Thymosin beta(10)arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088160821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymosin beta(10)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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